![molecular formula C21H23N3 B12793804 N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine CAS No. 42011-54-1](/img/structure/B12793804.png)
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine typically involves the reaction of indole derivatives with tert-butylamine under specific conditions. One common method includes the Fischer indole synthesis, where an indole derivative reacts with a hydrazine compound in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine is unique due to its specific tert-butyl and methanimine functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives .
Propiedades
Número CAS |
42011-54-1 |
|---|---|
Fórmula molecular |
C21H23N3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine |
InChI |
InChI=1S/C21H23N3/c1-21(2,3)23-14-24-19-11-7-4-8-15(19)12-20(24)17-13-22-18-10-6-5-9-16(17)18/h4-11,13-14,20,22H,12H2,1-3H3 |
Clave InChI |
ZFHGVCJIJIWZOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=CN1C(CC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



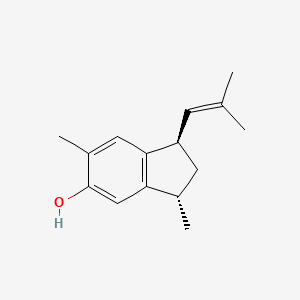

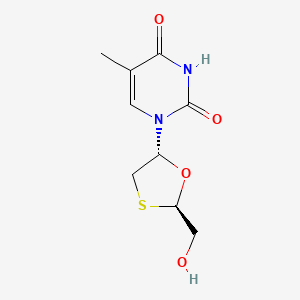
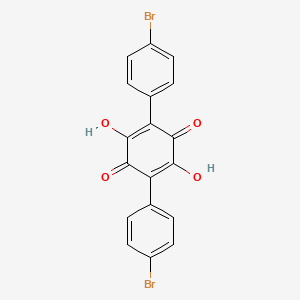

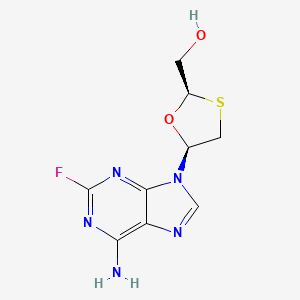

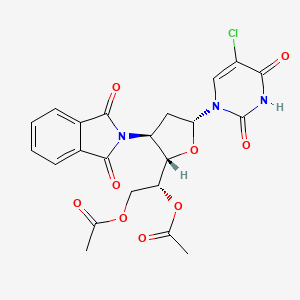
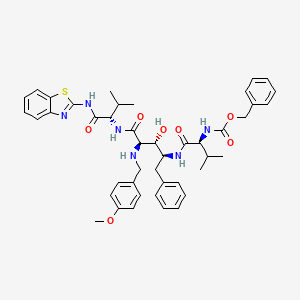
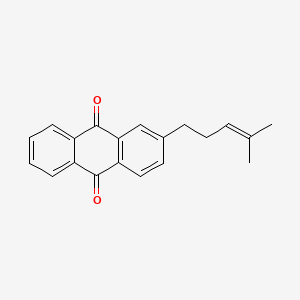

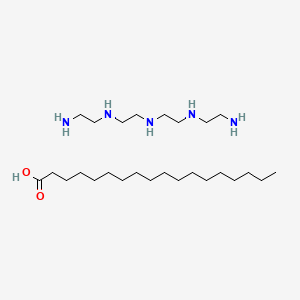
![3,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-2(10),4,6,8,14(19)-pentaen-20-one](/img/structure/B12793784.png)
